molecular formula C17H18N2O3 B11713774 2-(4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-(4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11713774
M. Wt: 298.34 g/mol
InChI Key: YXVRICLKACBHMD-WQRHYEAKSA-N
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Description

2-(4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes both aromatic and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(4-methoxyphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methylbenzaldehyde under reflux conditions to yield the final product. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its hydrazide and aromatic functionalities.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: It may be investigated for its biological activity, including antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The hydrazide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its combination of methoxyphenoxy and hydrazide functionalities, which provide a versatile platform for chemical modifications and potential biological activities. Its structure allows for diverse interactions with biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H18N2O3/c1-13-3-5-14(6-4-13)11-18-19-17(20)12-22-16-9-7-15(21-2)8-10-16/h3-11H,12H2,1-2H3,(H,19,20)/b18-11-

InChI Key

YXVRICLKACBHMD-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)COC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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